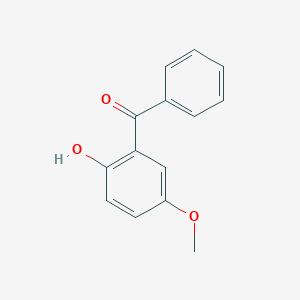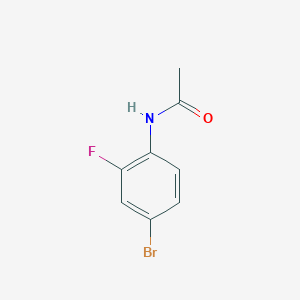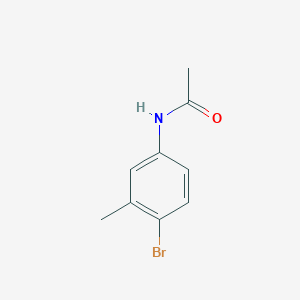![molecular formula C19H15N B184525 (3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline CAS No. 32353-38-1](/img/structure/B184525.png)
(3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline is a heterocyclic compound that has drawn significant attention from researchers due to its diverse applications in various fields. This compound is also known as N-benzylidene-1,2-dihydrocyclopenta[b]quinoline-3-amine and has a chemical formula of C23H19N. The compound has a unique structure that makes it an ideal candidate for scientific research.
Mecanismo De Acción
The mechanism of action of (3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline is not yet fully understood. However, researchers have proposed that the compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has also been shown to induce apoptosis, a process that leads to programmed cell death.
Efectos Bioquímicos Y Fisiológicos
(3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes that are involved in the production of inflammatory mediators, leading to a reduction in inflammation. Additionally, this compound has also been shown to inhibit the replication of certain viruses, making it a potential candidate for the treatment of viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using (3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline in lab experiments is its potent anti-cancer properties. The compound has been shown to be effective against various types of cancer, making it an ideal candidate for cancer research. Additionally, this compound has also been shown to have anti-inflammatory and anti-viral properties, making it a versatile compound for scientific research.
However, one of the limitations of using this compound in lab experiments is its complex synthesis process. The synthesis of this compound requires expertise in organic chemistry, making it challenging to produce in large quantities. Additionally, the compound is also relatively expensive, making it difficult to use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research of (3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline. One of the significant future directions is the development of more efficient synthesis methods that can produce the compound in larger quantities. Additionally, researchers can also explore the potential of this compound in the treatment of other diseases, such as viral infections and autoimmune disorders. Furthermore, researchers can also investigate the mechanism of action of this compound to gain a better understanding of its therapeutic potential.
Métodos De Síntesis
The synthesis of (3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline is a complex process that requires expertise in organic chemistry. One of the most common methods used to synthesize this compound is the condensation reaction between 2-aminobenzylamine and cyclopentanone in the presence of a catalyst. The reaction leads to the formation of the intermediate product, which is then treated with benzaldehyde to yield the final product.
Aplicaciones Científicas De Investigación
(3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline has been extensively studied for its various applications in scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. Researchers have shown that this compound has potent anti-cancer properties and can be used to treat various types of cancer. Additionally, this compound has also been studied for its anti-inflammatory and anti-viral properties.
Propiedades
Número CAS |
32353-38-1 |
|---|---|
Nombre del producto |
(3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline |
Fórmula molecular |
C19H15N |
Peso molecular |
257.3 g/mol |
Nombre IUPAC |
(3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline |
InChI |
InChI=1S/C19H15N/c1-2-6-14(7-3-1)12-16-10-11-17-13-15-8-4-5-9-18(15)20-19(16)17/h1-9,12-13H,10-11H2/b16-12- |
Clave InChI |
YTSWLKWYRVTRMW-VBKFSLOCSA-N |
SMILES isomérico |
C1C/C(=C/C2=CC=CC=C2)/C3=NC4=CC=CC=C4C=C31 |
SMILES |
C1CC(=CC2=CC=CC=C2)C3=NC4=CC=CC=C4C=C31 |
SMILES canónico |
C1CC(=CC2=CC=CC=C2)C3=NC4=CC=CC=C4C=C31 |
Otros números CAS |
32353-38-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



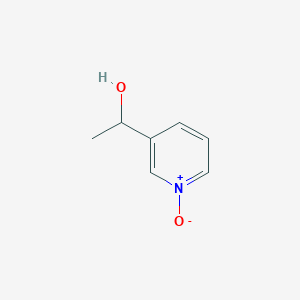
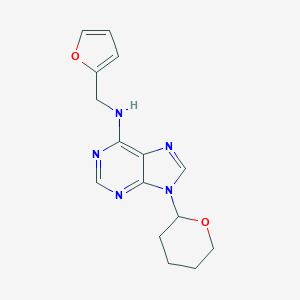
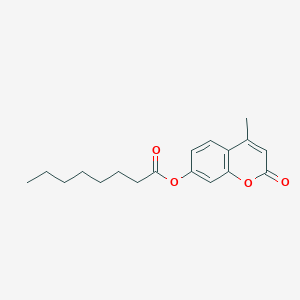
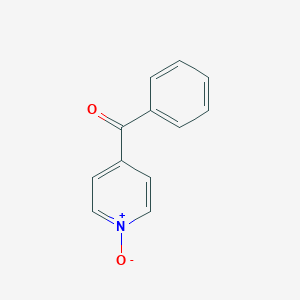
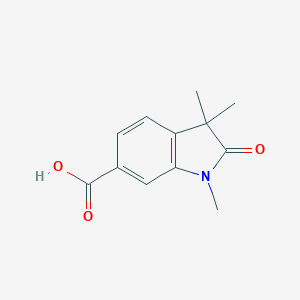
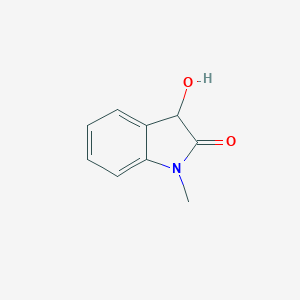
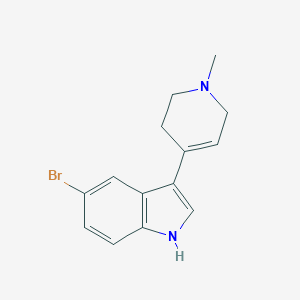
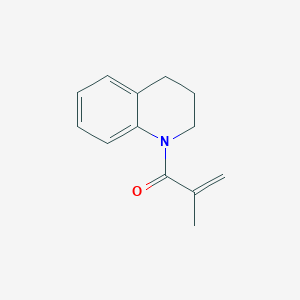
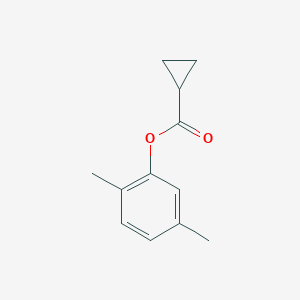
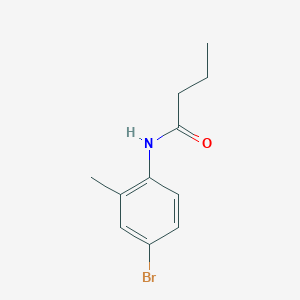
![8-Azaspiro[4.5]decane hydrochloride](/img/structure/B184460.png)
